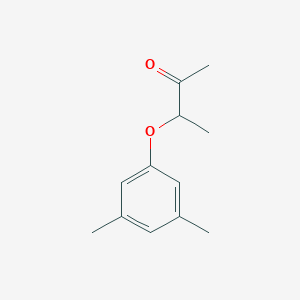
3-(3,5-Dimethylphenoxy)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenoxy)-2-butanone, also known as DMPDB, is a common organic compound found in many products. It is a colorless liquid with a sweet, floral odor and a low vapor pressure. DMPDB is used in a variety of applications, ranging from fragrances to food additives. It is also used in the synthesis of other compounds, such as pharmaceuticals, dyes, and agrochemicals.
Aplicaciones Científicas De Investigación
Anti-HIV-1 Activity
New derivatives of pyrimidin-4 (3H)-one containing various substituents at positions 5 and 6 of the pyrimidine ring were synthesized using “3-(3,5-Dimethylphenoxy)-2-butanone”. These derivatives have shown virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro .
Direcciones Futuras
The future directions for research on “3-(3,5-Dimethylphenoxy)-2-butanone” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.
Relevant Papers
There are several papers related to “3-(3,5-Dimethylphenoxy)-2-butanone” and similar compounds . These papers provide valuable insights into the properties and potential applications of these compounds.
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Dimethylphenoxy)-2-butanone . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand how these and other environmental factors influence the action of 3-(3,5-Dimethylphenoxy)-2-butanone.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)7-12(6-8)14-11(4)10(3)13/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYNQLVPKXDCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)-2-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2689384.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2689386.png)
![N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2689388.png)
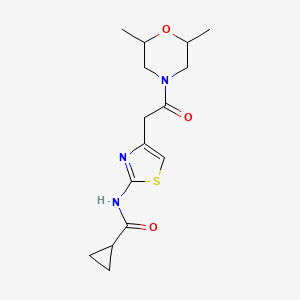
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2689390.png)
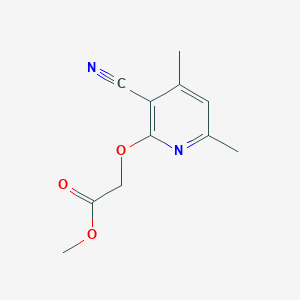

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2689393.png)
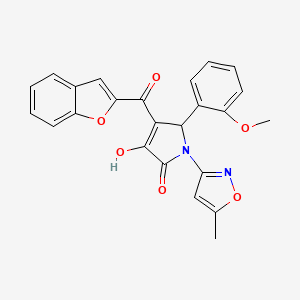
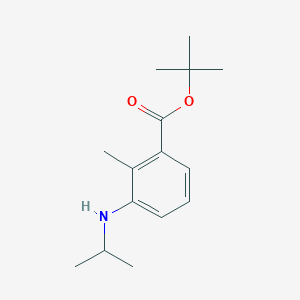
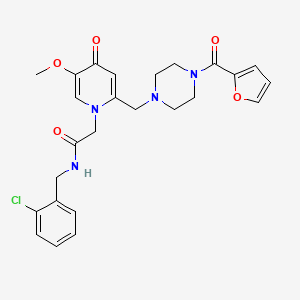

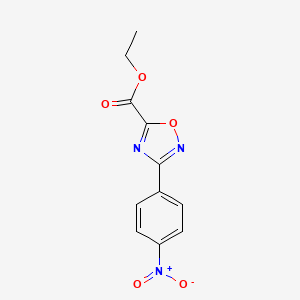
![tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B2689406.png)